N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Description
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H15N3O3S2 and its molecular weight is 349.42. The purity is usually 95%.
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Biological Activity
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects, supported by diverse research findings and case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the hydroxyethoxy group and the thiophenyl moiety enhances its solubility and interaction with biological targets.
Pharmacological Activities
1. Anti-inflammatory Activity
Research has shown that thiadiazole derivatives exhibit potent anti-inflammatory effects. A study comparing various compounds, including those similar to this compound, demonstrated significant inhibition of inflammation markers through the bovine serum albumin denaturation method. The tested compounds showed a reduction in protein denaturation by up to 70% at optimal concentrations .
Table 1: Anti-inflammatory Activity of Thiadiazole Derivatives
Compound | % Inhibition at 100 µg/mL |
---|---|
Compound A | 65% |
Compound B | 72% |
This compound | 70% |
2. Antibacterial Activity
Thiadiazole derivatives have shown promising antibacterial activity against various strains of bacteria. In a comparative study using the agar well diffusion method, this compound exhibited significant antibacterial properties against drug-resistant strains.
Table 2: Antibacterial Activity Against Pathogenic Bacteria
Bacteria Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 18 |
Pseudomonas aeruginosa | 16 |
These results indicate that the compound's structure contributes to its effectiveness against resistant bacterial strains .
3. Anticancer Activity
The anticancer potential of thiadiazole derivatives has been explored extensively. A specific study highlighted that compounds similar to this compound inhibited the growth of several cancer cell lines in vitro. The mechanism involved induction of apoptosis and cell cycle arrest.
Table 3: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
MKN-45 (gastric cancer) | 25 |
HeLa (cervical cancer) | 30 |
A549 (lung cancer) | 28 |
The compound demonstrated a dose-dependent response in inhibiting cell proliferation .
Case Studies
A notable case study involved the synthesis and evaluation of novel thiadiazole derivatives for their anticancer properties. The derivatives were tested against various human cancer cell lines, showing IC50 values as low as 25 µM for specific derivatives. The study concluded that modifications to the thiadiazole structure could enhance cytotoxicity and selectivity towards cancer cells .
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S2/c19-4-5-21-14(11-3-6-22-9-11)8-16-15(20)10-1-2-12-13(7-10)18-23-17-12/h1-3,6-7,9,14,19H,4-5,8H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQFIUVHCHUMIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NCC(C3=CSC=C3)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.